1-(5-Chloro-2-methoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-Chloro-2-methoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C19H24ClN5O2 and its molecular weight is 389.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Actions on Receptors
Research on related compounds has explored their actions on serotonin receptors, such as the 5-HT2C receptor, which is implicated in physiological processes including penile erection in rats. These studies have utilized compounds like mCPP and selective 5-HT2C receptor agonists and antagonists to elucidate the role of these receptors in various biological functions (Millan et al., 1997).
Chemical Structure and Conformation
Investigations into the chemical structure and conformational behavior of heterocyclic ureas reveal how these compounds interact through hydrogen bonding and can form multiply hydrogen-bonded complexes. These studies provide insights into the molecular architecture and self-assembly potential of urea derivatives (Corbin et al., 2001).
Synthetic Methodologies
Novel synthetic approaches have been developed for related compounds, showcasing the efficiency of certain catalysts and reaction conditions. For example, β-cyclodextrin has been used as an inverse phase-transfer catalyst in the synthesis of Urapidil, demonstrating the potential for innovative methodologies in drug synthesis (Li et al., 2012).
Antimicrobial Activities
Compounds within the same chemical family have been synthesized and evaluated for their antimicrobial properties. The creation of 1,2,4-triazole derivatives and their testing against various microorganisms highlight the potential of these molecules in developing new antimicrobial agents (Bektaş et al., 2007).
Molecular Docking and Biological Activities
Research involving urea derivatives, including docking studies and evaluations of biological activity, has contributed to the understanding of these compounds' interactions with biological targets. For instance, the synthesis and characterization of urea, thiourea, sulfonamide, and carbamate derivatives of imatinib intermediate have facilitated studies on their antimicrobial and antioxidant properties, as well as their potential in targeting specific enzymes (Chandrasekhar et al., 2019).
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O2/c1-13-3-6-18(24-23-13)25-9-7-14(8-10-25)12-21-19(26)22-16-11-15(20)4-5-17(16)27-2/h3-6,11,14H,7-10,12H2,1-2H3,(H2,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFBKQNKKUSWBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.